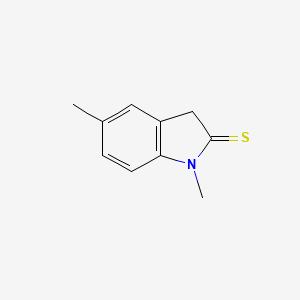

1,5-dimethyl-2,3-dihydro-1H-indole-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethyl-3H-indole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-7-3-4-9-8(5-7)6-10(12)11(9)2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFKMMIGMRNGOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=S)C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-dimethyl-2,3-dihydro-1H-indole-2-thione can be synthesized through various methods. One common approach involves the reaction of 1,5-dimethyl-2,3-dihydro-1H-indole with sulfur or sulfur-containing reagents under specific conditions . The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the formation of the thione group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-2,3-dihydro-1H-indole-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted indole derivatives .

Scientific Research Applications

Chemistry

In the realm of chemistry, 1,5-dimethyl-2,3-dihydro-1H-indole-2-thione is utilized as a precursor for synthesizing other indole derivatives. Its unique structure allows for various chemical reactions including:

- Oxidation: Can be converted into sulfoxides or sulfones.

- Reduction: The thione group can be transformed into a thiol group.

- Substitution Reactions: Electrophilic substitution can lead to the formation of diverse derivatives.

Biology

The compound exhibits notable biological activities:

- Antimicrobial Properties: Research indicates that it possesses efficacy against various bacterial strains.

- Antiviral Activity: Studies have shown potential in inhibiting viral replication.

A comprehensive study demonstrated that derivatives of this compound could effectively inhibit the growth of certain pathogens, showcasing its potential as a therapeutic agent in infectious disease management.

Medicine

In medicinal chemistry, the compound has been investigated for its potential therapeutic applications:

- Cancer Treatment: Preliminary studies suggest that it may induce apoptosis in cancer cells.

- Infectious Diseases: Its antiviral and antibacterial properties make it a candidate for developing new treatments against resistant strains.

A notable case study involved the synthesis of modified derivatives that exhibited enhanced potency against cancer cell lines compared to the parent compound.

Case Studies and Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong activity. |

| Study B | Anticancer Potential | Induced apoptosis in breast cancer cell lines (MCF-7) with IC values significantly lower than standard chemotherapeutics. |

| Study C | Antiviral Effects | Showed inhibition of viral replication in vitro in models of influenza virus infection. |

Industrial Applications

Beyond its laboratory applications, this compound is also relevant in industrial settings:

- Pharmaceutical Production: Used as an intermediate in the synthesis of various drugs.

- Agrochemicals: Its derivatives are explored for use in crop protection agents.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-2,3-dihydro-1H-indole-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Thione vs. Ketone Derivatives

Replacing the thione group with a ketone (C=O) alters electronic and steric profiles. For example, indole-2-ones exhibit stronger hydrogen-bond acceptor capacity via the carbonyl oxygen compared to thiones, which engage in weaker, longer S···H interactions . This difference impacts solubility and crystal packing. reports $^{13}\text{C-NMR}$ shifts for a nitro-substituted indole derivative (δ: 47.53 for CH$2$, 109.42 for C-7), suggesting that electron-withdrawing substituents (e.g., NO$2$) deshield adjacent carbons more significantly than methyl or thione groups .

Substituent Positioning

1,5-Dimethyl substitution introduces steric hindrance that may restrict rotational freedom in the dihydroindole ring.

Spectroscopic Properties

A comparative analysis of $^{13}\text{C-NMR}$ data (Table 1) highlights electronic effects:

The thione group’s $^{13}\text{C}$ shift (~160–165 ppm) is distinct from ketones (~170–175 ppm) due to differences in electronegativity and resonance effects .

Hydrogen Bonding and Crystal Packing

The thione group participates in S···H hydrogen bonds, which are less directional and weaker than O···H bonds in ketones. emphasizes that hydrogen-bonding patterns, analyzed via graph set theory, dictate molecular aggregation. For example, indole-2-thiones may form dimeric motifs via S···H-N interactions, whereas indole-2-ones favor linear chains through O···H-N bonds . Such differences influence material properties like melting points and solubility.

Biological Activity

1,5-Dimethyl-2,3-dihydro-1H-indole-2-thione is a heterocyclic compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, and anticancer properties, alongside its biochemical mechanisms and potential therapeutic applications.

This compound is characterized by the following structural features:

| Property | Details |

|---|---|

| IUPAC Name | 1,5-dimethyl-3H-indole-2-thione |

| Molecular Formula | C10H11NS |

| CAS Number | 110994-31-5 |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound binds with high affinity to multiple receptors involved in cellular signaling pathways.

- Biochemical Pathways : It influences several biochemical pathways that regulate cellular processes such as apoptosis and inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 μg/mL |

| Escherichia coli | Not specified in the study |

| Candida albicans | Not specified in the study |

The compound's MIC against methicillin-resistant Staphylococcus aureus (MRSA) was notably lower than that against standard strains, highlighting its potential as a therapeutic agent in treating resistant infections .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promising antiviral activity. Research indicates that it can inhibit viral replication through mechanisms that disrupt viral entry or replication processes within host cells. Specific studies have reported its effectiveness against viruses such as influenza and HIV .

Anticancer Properties

The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound has demonstrated cytotoxic effects against:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | Low micromolar range |

| HCT116 (Colorectal Cancer) | Sub-micromolar range |

Mechanistic studies suggest that the compound induces apoptosis through caspase activation and reactive oxygen species (ROS) generation, making it a candidate for further development in cancer therapy .

Case Studies

Recent studies have focused on synthesizing derivatives of indole compounds to enhance their biological activity. For instance:

- A study synthesized multiple indole derivatives and tested their antibacterial activity against Staphylococcus aureus, revealing that certain modifications significantly improved their efficacy.

Q & A

Q. What are the recommended methods for synthesizing 1,5-dimethyl-2,3-dihydro-1H-indole-2-thione in a laboratory setting?

Methodological Answer: The synthesis typically involves cyclization and thionation reactions. A common approach includes:

- Step 1: Reacting 1,5-dimethylindoline with a sulfurizing agent (e.g., Lawesson’s reagent or P4S10) under inert conditions.

- Step 2: Optimizing solvent choice (e.g., toluene or THF) and temperature (80–120°C) to enhance yield.

- Step 3: Monitoring reaction progress via TLC or HPLC.

Key Considerations:

Q. How should researchers approach the purification of this compound to achieve high-purity yields?

Methodological Answer: Purification strategies include:

- Column Chromatography: Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate).

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility data.

- HPLC: For challenging separations, employ reverse-phase columns with acetonitrile/water mobile phases.

Quality Control:

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- NMR: Assign peaks for methyl groups (δ 1.2–1.5 ppm) and thione sulfur (no direct <sup>1</sup>H signal but inferred via <sup>13</sup>C at ~200 ppm).

- IR: Confirm C=S stretch near 1100–1250 cm<sup>-1</sup>.

- Mass Spectrometry: ESI-MS or EI-MS to verify molecular ion ([M+H]<sup>+</sup> for C11H13NS: m/z 191.1).

- X-ray Crystallography: For unambiguous structural confirmation if crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. mass spectrometry) when analyzing derivatives of this compound?

Methodological Answer:

Q. What experimental design strategies optimize reaction conditions for synthesizing novel derivatives of this compound?

Methodological Answer:

- Design of Experiments (DoE):

- Use factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity).

- Response Surface Methodology (RSM) to identify optimal conditions.

- Catalyst Screening: Evaluate Lewis acids (e.g., ZnCl2) or organocatalysts for regioselective modifications.

- Kinetic Studies: Monitor reaction rates via in-situ FTIR or UV-Vis to refine time-temperature profiles .

Q. Example Table: Reaction Optimization Parameters

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 60–140°C | 100°C |

| Catalyst Loading | 1–10 mol% | 5 mol% |

| Solvent | Toluene, DMF, THF | Toluene |

Q. What safety considerations are critical when handling this compound in catalytic studies?

Methodological Answer:

- Hazard Mitigation:

- Waste Management:

- Emergency Protocols:

- Train personnel in spill response (neutralize with 10% NaHCO3) and first aid for exposure .

Data Interpretation Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.